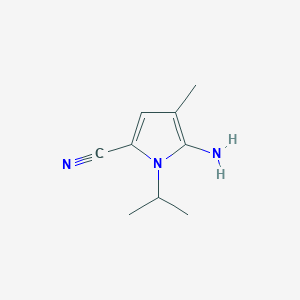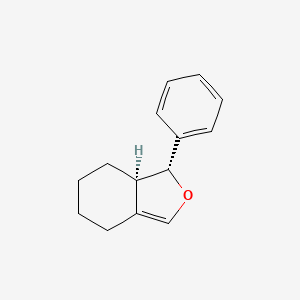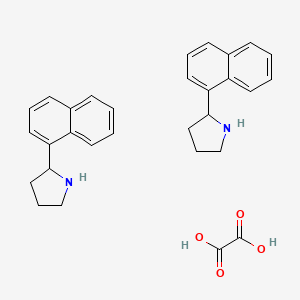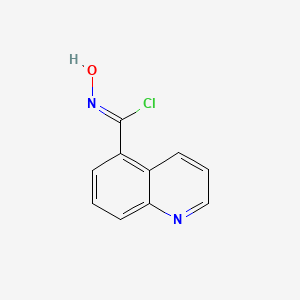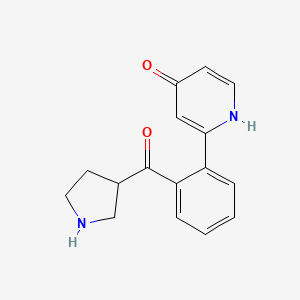![molecular formula C14H12N2O2S B12854278 6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with an ethoxy-phenyl group attached. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-ethoxybenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thienopyrimidine core. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, and the mixture is refluxed for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-phenyl group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs).
Mecanismo De Acción
The mechanism of action of 6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This action can lead to the suppression of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core but differ in the fused ring structure.
Pyrazolo[4,3-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine core.
Pyrrolo[2,3-d]pyrimidin-4-ones: These compounds have a pyrrole ring fused to the pyrimidine core.
Uniqueness
6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one is unique due to its thieno ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C14H12N2O2S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
6-(4-ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-10-5-3-9(4-6-10)12-7-11-13(19-12)14(17)16-8-15-11/h3-8H,2H2,1H3,(H,15,16,17) |
Clave InChI |
NIBFBPUMIGTXAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


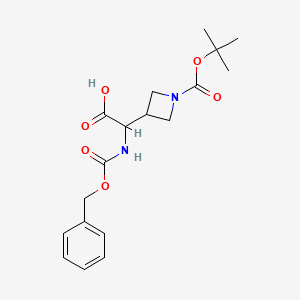
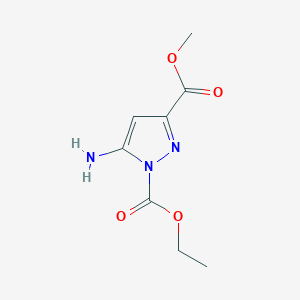


![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)
